tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H25NO3 This compound is characterized by the presence of a piperazine ring, a phenylmethoxy group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the reaction of 1,1-dimethylethylamine with 4-[3-(phenylmethoxy)phenyl]-1-piperazinecarboxylic acid under specific conditions to form the desired ester. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylmethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-(1,1-dimethylethyl)-4-methoxy-: Shares the tert-butyl and methoxy groups but lacks the piperazine ring.
Levalbuterol Related Compound F: Contains a similar phenylmethoxy group but differs in its overall structure and functional groups.
Uniqueness
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate is unique due to the combination of its piperazine ring, phenylmethoxy group, and tert-butyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-14-12-23(13-15-24)19-10-7-11-20(16-19)26-17-18-8-5-4-6-9-18/h4-11,16H,12-15,17H2,1-3H3 |
InChI Key |
QQFVLYRXFDJKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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